4-[5-(Dimethylamino)pyridazin-3-YL]-N-(3-fluorophenyl)piperazine-1-carboxamide
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Description
4-[5-(Dimethylamino)pyridazin-3-YL]-N-(3-fluorophenyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C17H21FN6O and its molecular weight is 344.394. The purity is usually 95%.
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Biological Activity
4-[5-(Dimethylamino)pyridazin-3-YL]-N-(3-fluorophenyl)piperazine-1-carboxamide, identified by its CAS number 1798032-96-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
The compound's molecular formula is C17H20FN5O with a molecular weight of 329.4 g/mol. Its structure features a piperazine core substituted with a pyridazine and a fluorophenyl group, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The presence of the dimethylamino group enhances lipophilicity, potentially improving membrane permeability and receptor binding affinity.
Antimicrobial Activity
Recent studies have indicated that derivatives of piperazine compounds exhibit significant antimicrobial properties. For instance, related compounds have shown inhibitory effects against Mycobacterium tuberculosis and other pathogens through mechanisms involving the disruption of sterol biosynthesis pathways .
Antiparasitic Effects
Research has highlighted the compound's potential against Leishmania species. Compounds structurally related to this compound have demonstrated efficacy in inhibiting the growth of L. donovani promastigotes, suggesting that this compound may share similar antiparasitic properties .
Study 1: Inhibition of Enzymatic Activity
A study investigating the inhibition of CYP51 and CYP5122A1 enzymes in Leishmania identified several piperazine derivatives as effective inhibitors. The study found that certain analogs displayed IC50 values in the low micromolar range, indicating strong inhibitory potential against these enzymes, which are crucial for parasite survival .
Study 2: Antimicrobial Screening
In a high-throughput screening assay for novel antimicrobial agents, compounds similar to this compound were evaluated for their ability to inhibit Mycobacterium tuberculosis. Some analogs showed promising activity with minimal inhibitory concentrations (MIC) around 5 µM, demonstrating potential as therapeutic agents against resistant strains .
Data Summary Table
Property | Value |
---|---|
Molecular Formula | C₁₇H₂₀FN₅O |
Molecular Weight | 329.4 g/mol |
CAS Number | 1798032-96-8 |
Antimicrobial MIC | ~5 µM |
CYP Enzyme Inhibition IC50 | Low micromolar range |
Properties
IUPAC Name |
4-[5-(dimethylamino)pyridazin-3-yl]-N-(3-fluorophenyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN6O/c1-22(2)15-11-16(21-19-12-15)23-6-8-24(9-7-23)17(25)20-14-5-3-4-13(18)10-14/h3-5,10-12H,6-9H2,1-2H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UESKDIRRBRHURO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=NN=C1)N2CCN(CC2)C(=O)NC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.